REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[CH2:11]([NH2:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14].[Na+:18]>>[NH2:17][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14].[S:1]([CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:18].[Na+:18] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CCS(=O)(=O)O
|
Name
|
sodium taurinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CS(=O)(=O)[O-])N.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])CCS(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]([CH2:5][CH2:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[CH2:11]([NH2:17])[CH2:12][S:13]([O-:16])(=[O:15])=[O:14].[Na+:18]>>[NH2:17][CH2:11][CH2:12][S:13]([OH:16])(=[O:15])=[O:14].[S:1]([CH2:5][CH2:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[Na+:18].[Na+:18] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)CCS(=O)(=O)O
|
Name
|
sodium taurinate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CS(=O)(=O)[O-])N.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
taurine
|
Type
|
product
|
Smiles
|
NCCS(=O)(=O)O
|
Name
|
sodium ethionate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])CCS(=O)(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |